molecular formula C10H8O2 B12900541 6-Benzofuranylacetaldehyde

6-Benzofuranylacetaldehyde

Cat. No.: B12900541
M. Wt: 160.17 g/mol
InChI Key: LQBONOROJWJFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzofuran-6-yl)acetaldehyde is an organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring fused with an acetaldehyde group, making it a versatile molecule in various chemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzofuran-6-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 2-(Benzofuran-6-yl)acetic acid.

    Reduction: 2-(Benzofuran-6-yl)ethanol.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(Benzofuran-6-yl)acetaldehyde involves its interaction with various molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and tyrosinase, which are involved in critical biological pathways . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a potent inhibitor.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-(Benzofuran-2-yl)acetaldehyde: A positional isomer with different biological activities.

    Benzothiophene: A sulfur analog with distinct pharmacological properties.

Uniqueness: 2-(Benzofuran-6-yl)acetaldehyde stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential as a lead compound in drug discovery highlight its significance in scientific research .

Properties

IUPAC Name

2-(1-benzofuran-6-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBONOROJWJFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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